1-Styrylnaphthalene

Description

Historical Perspectives in Styrylnaphthalene Chemistry Research

The study of 1-Styrylnaphthalene is rooted in the broader history of naphthalene (B1677914) and stilbene (B7821643) chemistry. Naphthalene itself, a bicyclic aromatic hydrocarbon, has been a cornerstone of organic chemistry since its discovery in the early 19th century. nih.gov The investigation of stilbene (1,2-diphenylethene) and its derivatives has been extensive, particularly concerning their photoisomerization and photocyclization reactions.

Early research into styrylnaphthalenes, including the 1-isomer, was significantly driven by an interest in their photochemical properties. Studies dating back to the latter half of the 20th century explored the cis-trans photoisomerization of β-styrylnaphthalene, a closely related isomer, shedding light on the influence of the naphthalene chromophore on the photochemical behavior of the ethylenic bond. acs.org These foundational studies on the photochemistry of styryl-aromatic compounds laid the groundwork for understanding the excited state dynamics of molecules like this compound. The development of synthetic methods for stilbenes and their analogs, such as the Wittig reaction and Heck coupling, provided the chemical tools necessary to access these compounds and investigate their properties systematically.

Contemporary Research Significance of this compound

In recent years, research on this compound and its derivatives has gained momentum, driven by their potential in materials science and photochemistry. The fluorescent properties of these compounds make them attractive candidates for various applications.

One significant area of contemporary research is the development of fluorescent probes for cellular imaging. While much of this work focuses on functionalized derivatives of styrylnaphthalene, the core structure of this compound provides the fundamental photophysical properties that are then tuned by the addition of other chemical groups. These derivatives are being explored for their ability to stain and visualize cellular membranes.

Furthermore, styrylnaphthalene derivatives are being investigated as photosensitizers in polymerization processes. Their ability to absorb light and transfer energy makes them suitable for initiating chemical reactions, a property that is valuable in the development of new photoresists and other light-sensitive materials. The atmospheric oxidation of naphthalene and its derivatives is also a subject of current environmental chemistry research, aiming to understand their role in the formation of secondary organic aerosols. copernicus.org

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound and its analogs is multifaceted, with several key objectives guiding current and future research:

Elucidation of Photophysical and Photochemical Pathways: A primary goal is to gain a deeper understanding of the excited-state dynamics of this compound. This includes studying the competition between fluorescence, cis-trans isomerization, and photocyclization pathways upon photoexcitation. Researchers aim to map out the potential energy surfaces of the excited states to explain the observed photochemical behavior.

Development of Novel Synthetic Methodologies: The synthesis of this compound and its derivatives with high efficiency and stereoselectivity remains an active area of research. This includes the refinement of existing methods and the development of new catalytic systems for their preparation. youtube.com

Structure-Property Relationship Studies: A significant portion of academic work is dedicated to understanding how modifications to the molecular structure of this compound affect its properties. By systematically altering substituents on the naphthalene or phenyl rings, researchers can tune the absorption and emission wavelengths, quantum yields, and photochemical reactivity of these compounds.

Exploration of Applications in Materials Science: There is a strong drive to translate the fundamental understanding of this compound into practical applications. This includes the design and synthesis of new materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and photopolymerization initiators. The interplay between molecular structure and material performance is a key focus of this research.

Chemical Compound Information

| Compound Name |

| This compound |

| Naphthalene |

| Stilbene |

| β-Styrylnaphthalene |

Properties of this compound

| Property | Value | Source |

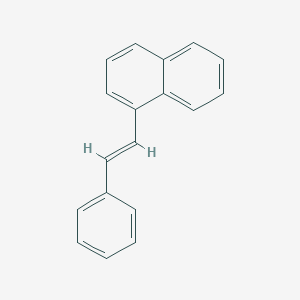

| IUPAC Name | 1-[(E)-2-phenylethenyl]naphthalene | nih.gov |

| Molecular Formula | C₁₈H₁₄ | nih.gov |

| Molecular Weight | 230.3 g/mol | nih.gov |

| CAS Number | 2840-87-1 | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data for this compound

| Spectrum Type | Data Reference |

| FTIR Spectra | nih.gov |

| Vapor Phase IR Spectra | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVDMWIHZMXKFR-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-87-1 | |

| Record name | NSC91576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Derivatization of 1 Styrylnaphthalene

Established Synthetic Pathways for 1-Styrylnaphthalene

The synthesis of the this compound backbone is primarily achieved through several key olefination and coupling reactions. These methods involve the formation of the crucial styrenic double bond, connecting a naphthalene (B1677914) ring to a phenyl group.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling)

The Heck reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for synthesizing this compound. wikipedia.org This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene, with styrene (B11656). A base and a palladium catalyst are essential for the reaction to proceed. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the substituted alkene product, this compound, and regenerates the palladium(0) catalyst. numberanalytics.com The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and yield. numberanalytics.comorganic-chemistry.org While early methods required harsh conditions, modern protocols often utilize highly active palladium complexes and can proceed under milder temperatures. beilstein-journals.orgfrontiersin.org

Table 1: Representative Conditions for Heck-Type Reactions This table presents generalized conditions for Heck reactions based on common laboratory practices.

| Parameter | Condition | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes the Pd catalyst and influences reactivity |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Solubilizes reactants and influences reaction rate |

| Temperature | 60-120 °C | Provides energy to overcome the activation barrier |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another classic method for forming carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a weak base, such as an amine. sigmaaldrich.compearson.com To synthesize this compound, 1-naphthaldehyde (B104281) serves as the carbonyl component. The active methylene partner would be a compound like phenylacetic acid or one of its esters.

The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. pearson.com The resulting intermediate alcohol readily undergoes dehydration to form the α,β-unsaturated product. sigmaaldrich.com When phenylacetic acid is used, the initial condensation product is an α-phenyl-β-(1-naphthyl)acrylic acid, which can subsequently undergo decarboxylation upon heating to yield this compound. This modification is sometimes referred to as the Doebner modification of the Knoevenagel condensation. sciensage.info The synthesis of related benzocoumarins from hydroxynaphthaldehydes and active methylene compounds highlights the utility of this reaction in forming complex structures based on the naphthalene scaffold. rsc.org

Julia–Kocienski Olefination Strategies

The Julia–Kocienski olefination is a highly efficient and stereoselective method for creating alkenes, particularly favoring the formation of the (E)-isomer. mdpi.comwikipedia.org This reaction has become a valuable tool in complex organic synthesis due to its mild conditions and broad functional group tolerance. mdpi.com The synthesis of this compound via this method involves the reaction of 1-naphthaldehyde with a suitable sulfone derivative, such as a benzyl (B1604629) sulfone. wikipedia.orgalfa-chemistry.com

Modern variants of this reaction often employ heteroaryl sulfones, such as those derived from benzothiazole (B30560) (BT-sulfones) or 1-phenyl-1H-tetrazole (PT-sulfones), which facilitate a one-pot procedure. alfa-chemistry.com The mechanism involves the deprotonation of the sulfone to form a carbanion, which then adds to the aldehyde (1-naphthaldehyde). alfa-chemistry.com The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the desired alkene, this compound. mdpi.com The high (E)-selectivity is a key advantage of this methodology. mdpi.comwikipedia.org

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can occur on the naphthalene ring, the phenyl ring, or the styrenic double bond, enabling the fine-tuning of the molecule's properties.

Synthesis of Substituted Styrylnaphthalene Derivatives

Substituted styrylnaphthalene derivatives can be prepared in two primary ways: by using functionalized starting materials in the initial synthesis or by direct modification of the parent this compound molecule. For instance, a substituted styrene could be used in a Heck reaction, or a substituted naphthaldehyde could be used in a Knoevenagel or Julia-Kocienski olefination. researchgate.net

Alternatively, direct functionalization through electrophilic aromatic substitution can be employed. The naphthalene and phenyl rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The regioselectivity of these substitutions will be directed by the existing styryl group and any other substituents present on the aromatic rings. Such derivatization is crucial for developing molecules with specific biological or photophysical properties, as seen in the synthesis of substituted styryl naphthalenes investigated as potential protease inhibitors. photochemistry.jp

Introduction of Methacrylic Moieties into Styrylnaphthalene Structures

The incorporation of polymerizable groups, such as methacrylic moieties, into the styrylnaphthalene structure opens pathways to new materials. lookchem.com This derivatization is typically achieved by first introducing a suitable functional handle, like a hydroxyl group, onto the styrylnaphthalene scaffold. This can be done by using a hydroxyl-substituted starting material (e.g., 4-hydroxystyrene in a Heck reaction or 4-hydroxybenzaldehyde (B117250) in an olefination followed by reduction and rearrangement if necessary).

The resulting hydroxystyrylnaphthalene can then be esterified with methacrylic acid or one of its activated derivatives, such as methacryloyl chloride or methacrylic anhydride, in the presence of a base. This reaction yields a styrylnaphthalene methacrylate (B99206) monomer. This monomer can subsequently undergo free-radical polymerization, either alone (homopolymerization) or with other monomers like methyl methacrylate (copolymerization), to produce polymers where the styrylnaphthalene unit is incorporated into the side chain. mdpi.com These polymers may possess interesting optical or electronic properties. bocsci.com

Formation of Symmetrical Biphotochromic Dyads Derived from Styrylnaphthalene

The synthesis of symmetrical biphotochromic dyads involves the covalent linking of two identical photochromic units, such as those derived from this compound. These molecules are of significant interest for their potential applications in molecular photonics and data storage, as the two chromophores can interact and influence each other's photochemical behavior. A general and effective method for creating these dyads is through the condensation of a functionalized photochrome precursor with a bifunctional linking agent.

A developed methodology for analogous systems, which can be adapted for styrylnaphthalene derivatives, involves using a long, flexible alkyl chain as the covalent bridge. researchgate.net The synthesis typically begins with the preparation of a styrylnaphthalene derivative containing a reactive functional group, such as a hydroxyl (-OH) or an amino (-NH2) group, on the naphthalene ring. This functionalized styrylnaphthalene then serves as the photochromic building block.

In a representative synthesis, two equivalents of the functionalized styrylnaphthalene are reacted with one equivalent of a long-chain α,ω-dihaloalkane, such as 1,10-dibromodecane, in the presence of a base. researchgate.net The base facilitates the nucleophilic substitution reaction, where the hydroxyl or amino group on each styrylnaphthalene unit displaces a bromide ion at either end of the alkyl chain, forming a stable ether or amine linkage. This results in a symmetrical dyad where two styrylnaphthalene photochromes are separated by the flexible decamethylene bridge. researchgate.net The structure of such dyads can allow for π-stacking interactions between the terminal photochromes, which is a prerequisite for certain photochemical reactions like [2+2]-photocycloaddition. researchgate.net

Table 1: Components for a Representative Synthesis of a Symmetrical Styrylnaphthalene Dyad

| Component | Role | Example |

|---|---|---|

| Photochromic Precursor | The light-sensitive unit | 4-hydroxy-1-styrylnaphthalene |

| Linking Agent | Covalently connects the two photochromes | 1,10-dibromodecane |

| Base | Deprotonates the precursor for reaction | Potassium Carbonate (K₂CO₃) |

The resulting dyad structure consists of two identical arylvinyl fragments covalently linked by the flexible chain. researchgate.net The investigation of such molecules often reveals complex photophysical behaviors, including Förster resonance energy transfer (FRET) and cooperative photoisomerization, which differ from the corresponding single-chromophore (monomeric) compounds. mdpi.com

Design of Monomers for Ring-Opening Polymerization

The design of functional monomers for ring-opening polymerization (ROP) is a key strategy for producing advanced polymers with tailored properties. wikipedia.org ROP is a chain-growth polymerization mechanism that utilizes cyclic monomers, which are opened by a reactive initiator to form a linear polymer chain. libretexts.orgnih.gov This method is particularly effective for creating biodegradable polyesters and polycarbonates from lactone and cyclic carbonate monomers, respectively. libretexts.org

To incorporate the unique photophysical properties of this compound into a polymer backbone via ROP, a cyclic monomer containing the this compound moiety must first be designed and synthesized. While specific examples of this compound-based ROP monomers are not widespread in the literature, a rational design can be proposed based on established synthetic principles for functional monomers. wikipedia.org

The core principle is to attach the this compound structure as a side group to a polymerizable ring, such as a lactone or cyclic carbonate. A feasible synthetic approach would involve the following steps:

Synthesis of a Functionalized Precursor: A precursor molecule that contains both the this compound group and the necessary functional groups for ring formation is required. A common strategy is to start with a molecule like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which provides two hydroxyl groups and a carboxylic acid. wikipedia.org The carboxylic acid could be coupled with a hydroxyl-functionalized this compound (e.g., 4-hydroxy-1-styrylnaphthalene) via an esterification reaction.

Cyclization to Form the Monomer: The resulting molecule, now bearing the styrylnaphthalene pendant group and two free hydroxyl groups, can be cyclized. For instance, reaction with an acyl chloride or treatment with a catalyst can form a six-membered cyclic carbonate or lactone ring, which is amenable to ROP. wikipedia.org

This designed monomer could then be polymerized using standard ROP initiators, such as metal alkoxides or organocatalysts, to yield a polymer with this compound units regularly spaced along the chain. mdpi.com The presence of the bulky and photoactive styrylnaphthalene group would be expected to significantly influence the thermal and optical properties of the resulting polymer.

Table 2: Hypothetical Design Strategy for a Styrylnaphthalene-Functionalized ROP Monomer

| Step | Description | Key Reagents | Result |

|---|---|---|---|

| 1. Functionalization | Couple a diol-acid with a hydroxy-styrylnaphthalene. | 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), 4-hydroxy-1-styrylnaphthalene, DCC/DMAP (esterification catalysts) | A tri-functional molecule with two hydroxyl groups and a pendant styrylnaphthalene ester. |

| 2. Cyclization | Form a cyclic carbonate ring from the two hydroxyl groups. | Triphosgene or Ethyl Chloroformate, in the presence of a base (e.g., Pyridine) | A six-membered cyclic carbonate monomer bearing a styrylnaphthalene side chain. |

| 3. Polymerization | Initiate ring-opening polymerization of the functional monomer. | Organocatalyst (e.g., DBU/TU) or Metal Alkoxide Initiator | A functional polycarbonate with pendant this compound groups. |

This approach provides a pathway to new materials where the photophysical characteristics of this compound are integrated into a well-defined and potentially biodegradable polymer architecture.

Computational Chemistry and Theoretical Investigations of 1 Styrylnaphthalene

Quantum Chemical Approaches

A variety of quantum chemical methods have been employed to study styrylnaphthalene systems, ranging from computationally efficient semiempirical methods to more rigorous and demanding density functional theory and ab initio calculations.

Semiempirical molecular orbital methods, which use parameters derived from experimental data to simplify Hartree-Fock calculations, offer a rapid means of studying large molecules. uni-muenchen.de Methods such as PM3 (Parametric Method 3), PM6 (Parametric Method 6), and RM1 (Recife Model 1) have been applied to styrylnaphthalenes to calculate properties like heats of formation and isomerization. uni-muenchen.denih.govsparkle.pro.br

A comparative study of these methods on styrylnaphthalenes revealed varying levels of accuracy. researchgate.net While PM3 provided predictions for heats of isomerization that were reasonably close to those from higher-level DFT calculations, the newer PM6 and RM1 methods were found to understate these values. researchgate.net In some instances, PM6 and RM1 even incorrectly predicted the Z-isomer to be lower in energy than the more stable E-isomer. researchgate.net Despite these inaccuracies in absolute energy values, semiempirical methods have been noted to successfully reproduce general trends in the relative stabilities of different isomers in styrylnaphthalene derivatives. researchgate.net

Table 1: Qualitative Performance of Semiempirical Methods on Styrylnaphthalenes

| Method | Heats of Formation | Isomerization Energy (E vs. Z) | General Trends |

| PM3 | Closer to DFT results | Underestimated but reasonable | Correlates qualitatively |

| PM6 | Understated | Underestimated; can invert stability | Correlates qualitatively |

| RM1 | Understated | Significantly underestimated; can invert stability | Correlates qualitatively |

Data sourced from a comparative study on styrylnaphthalenes and styrylquinolines. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. spectroscopyonline.com The B3LYP functional, a hybrid functional, is widely used, often in combination with Pople-style basis sets like 6-31G* or 6-311(d,p). nih.govrsc.org For styrylnaphthalene systems, calculations at the B3LYP/6-31G* level have been performed to investigate the geometric parameters, electronic structure, and relative stabilities of isomers. researchgate.netacademicdirect.org These calculations serve as a reliable benchmark for evaluating the performance of semiempirical methods. researchgate.net

The M06-2X functional, part of the Minnesota suite of functionals, is specifically parameterized to handle non-covalent interactions, making it suitable for studying complex molecular systems. rsc.orggoogle.com While specific studies focusing solely on 1-styrylnaphthalene with M06-2X are not prevalent in the provided sources, its general application involves refining energies and geometries, particularly where dispersion forces are significant. spectroscopyonline.comresearchgate.net DFT calculations have been instrumental in confirming that the E-isomer of styrylnaphthalenes is thermodynamically more stable than the Z-isomer. researchgate.net

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for molecular calculations. nih.gov While computationally intensive, they are used for benchmarking and for problems where other methods may fail. For styrylnaphthalenes and related compounds, ab initio calculations have been used to investigate the potential energy of various conformers. researcher.life These studies help to elucidate the structural effects on different photoreactive pathways, such as isomerization and cyclization. researcher.life

Conformational Landscape and Isomerization Pathways

The flexible single bond connecting the naphthyl and styryl moieties in this compound allows for a complex conformational landscape, including configurational isomers (E/Z) and rotational isomers (s-cis/s-trans).

Theoretical calculations consistently show that for styrylnaphthalenes, the trans or E-isomer is thermodynamically more stable than the cis or Z-isomer. researchgate.netmdpi.com The energy difference between these isomers is a critical parameter in understanding their photochemical and thermal behavior. DFT calculations (B3LYP/6-31G*) confirm this stability order. researchgate.net In contrast, some lower-level semiempirical methods like PM6 and RM1 have been shown to occasionally and incorrectly predict the Z-isomer to be more stable. researchgate.net The higher stability of the E-isomer is generally attributed to reduced steric hindrance compared to the more crowded Z configuration. The energy barrier for the E-Z isomerization process can be substantial, often making the process slow at room temperature in the absence of photochemical activation. mdpi.comarxiv.org

Table 2: Calculated Relative Stability of E- and Z-Styrylnaphthalene Isomers

| Computational Method | Finding |

| DFT (B3LYP/6-31G*) | E-isomer is more stable than the Z-isomer. researchgate.net |

| PM3 | Correctly predicts the E-isomer as more stable. researchgate.net |

| PM6 / RM1 | Can incorrectly place the Z-isomer at a lower energy than the E-isomer. researchgate.net |

In addition to E/Z isomerism, trans-styrylnaphthalenes can exist as rotational conformers (rotamers) due to rotation around the single bond connecting the naphthalene (B1677914) ring to the vinyl group. These are often referred to as s-trans and s-cis conformers. rsc.org Computational and experimental studies have investigated this equilibrium. rsc.org For trans-2-styrylnaphthalene, evidence for the existence of two rotamers in solution has been found. rsc.org

However, for trans-1-styrylnaphthalene, both computational analysis and Raman spectroscopy indicate the presence of only one dominant conformer. rsc.org This is because one of the potential rotamers is severely destabilized by strong steric interactions between the vinyl group and the hydrogen atom at the peri-position (position 8) of the naphthalene ring. rsc.org This steric hindrance effectively prevents the formation of the less stable rotamer, simplifying the conformational landscape of this compound compared to its 2-substituted counterpart. rsc.org

Potential Energy Surface Calculations for Photoisomerization and Photocyclization Reactions of Styrylnaphthalenes

Theoretical studies, employing methods such as semiempirical molecular orbital (PM3, PM6, and RM1) and density functional theory (DFT) at the B3LYP/6-31G* level, have been instrumental in mapping the potential energy surfaces (PES) for the photoisomerization and photocyclization reactions of styrylnaphthalenes. researchgate.net These calculations help in understanding the relative stabilities of the E- and Z-isomers and the closed-ring dihydrophenanthrene-type intermediates. researchgate.netscilit.com

A key focus of these investigations is the competition between two primary photoreactive pathways: trans-cis (E-Z) isomerization and photocyclization. scilit.com The calculations analyze the PES along the reaction coordinates for these processes, revealing the energetic barriers and transition states involved. For instance, in the case of this compound, the PES calculations explore the possibility of an adiabatic trans-to-cis photoisomerization, which is a crucial step in the one-photon photocyclization of trans-diarylethylenes. acs.orgrsc.org

The conformational equilibria of the ground state and the specific position of the styryl group on the naphthalene ring significantly influence which photoreaction pathway is favored. scilit.com Ab initio calculations of the potential energy of various conformers have been used to explain these structure-dependent effects on the competitive photoreactive relaxation pathways. scilit.com

Furthermore, a qualitative correlation has been observed between the calculated relative stabilities of the cyclized products (represented by their heats of cyclization) and experimental observations. researchgate.net Cyclized products with low calculated heats of cyclization are typically observed in steady-state photolysis. Conversely, those with high heats of cyclization are often not detected, suggesting that even if they form in the excited state, they are thermally unstable and rapidly undergo ring-opening in the ground state. researchgate.net

The table below summarizes the relative stabilities of different isomeric forms of styrylnaphthalenes as predicted by various computational methods.

| Isomer | PM3 | PM6 | RM1 | DFT (B3LYP/6-31G*) |

| E-isomer | Reference | Reference | Reference | Reference |

| Z-isomer | Higher Energy | Lower Energy (in some cases) | Lower Energy (in some cases) | Higher Energy |

| Dihydrophenanthrene derivative | Markedly Underestimated Heat of Cyclization | Markedly Underestimated Heat of Cyclization | Markedly Underestimated Heat of Cyclization | Reference for Cyclization Energy |

This table is generated based on comparative findings mentioned in the source literature. researchgate.net The exact energy values are not provided in the abstract, but the relative trends are indicated.

Electronic Structure and Excited State Modeling

Investigation of Excited State Properties and Relaxation Processes of Styrylnaphthalenes

The excited state properties and relaxation dynamics of styrylnaphthalenes are complex phenomena governed by the interplay of multiple electronic states. acs.orgaip.org Computational methods, including semiempirical (PM3-CI) and density functional theory (DFT), are employed to model the structures and energies of these molecules in their ground (S0) and lowest singlet excited (S1) states. academicdirect.org

Upon photoexcitation, styrylnaphthalenes can populate higher excited singlet states, such as the S2 state. acs.org Picosecond absorption measurements have identified short-lived transients attributed to the S2 state, which subsequently decays to the S1 state. acs.org However, internal conversion from S2 to S1 is not the sole decay pathway. acs.org For this compound, it has been proposed that the S2 state, or potentially both S1 and S2 states, are involved in the trans → perpendicular twisting process, which is a key step in photoisomerization. acs.org

The planarity of the molecule is a critical factor in its excited state behavior. DFT calculations predict that this compound is non-planar in the ground state. academicdirect.org The geometry in the excited state also plays a crucial role. The "perpendicular conformer" is a key intermediate in the photoisomerization mechanism, and the energy barrier for twisting to this conformation in the S1 state influences the reaction quantum yield. academicdirect.org

The relaxation processes of styrylnaphthalenes are influenced by the surrounding environment. For instance, the presence of different solvents can affect the relative populations of different rotamers, which in turn have distinct singlet lifetimes and photoisomerization quantum yields. acs.org Laser flash photolysis studies have also been used to characterize the lowest excited triplet state (T1) and radical ions of styrylnaphthalenes, providing further insight into their complex relaxation pathways. capes.gov.br

| Excited State | Role in Relaxation | Experimental Evidence | Computational Insight |

| S2 State | Involved in trans → perp decay process; not the only decay pathway | Picosecond absorption measurements show short-lived transients. acs.org | - |

| S1 State | Involved in trans → perp decay process; fluorescence emission | Nanosecond laser flash photolysis and fluorescence lifetime measurements. acs.org | PM3-CI and DFT calculations of S1 energies and geometries. academicdirect.org |

| T1 State | Characterized in relaxation pathways | Laser flash photolysis. capes.gov.br | - |

| Radical Ions | Observed as transients in relaxation | Laser flash photolysis. capes.gov.br | - |

Characterization of Intramolecular Charge Transfer States and Exciplexes in Styrylnaphthalene Systems

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor systems upon photoexcitation, where an electron moves from a donor part of the molecule to an acceptor part. ossila.com This leads to a new electronic distribution and the formation of an ICT state. ossila.com In styrylnaphthalene systems, the naphthalene moiety can act as the chromophore and the styryl group can be substituted with donor or acceptor groups to facilitate ICT.

The formation of an ICT state can significantly alter the photophysical properties of the molecule, often leading to dual fluorescence—one from the locally excited (LE) state and a red-shifted emission from the ICT state. ossila.com In some cases, twisting around the single bond connecting the donor and acceptor units in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, which can relax non-radiatively or via a further red-shifted emission. ossila.com

Exciplexes, or excited-state complexes, can form between an excited molecule and another molecule in the ground state. oldcitypublishing.com In the context of styrylnaphthalene systems, this could involve interactions with solvent molecules or other solute molecules. The formation of exciplexes is characterized by a distinct, new emission band that is typically broad, featureless, and red-shifted compared to the monomer fluorescence. oldcitypublishing.comisef.net The potential for exciplex formation depends on the electronic energy levels (ionization potential of the donor and electron affinity of the acceptor) of the interacting molecules. oldcitypublishing.comisef.net

Computational studies, particularly using time-dependent density functional theory (TD-DFT), are crucial for characterizing both ICT states and exciplexes. nih.gov These calculations can model the geometries, emission energies, and the degree of charge separation in these excited species. nih.gov For instance, excited-state energy decomposition analysis can confirm the dominant role of charge transfer interactions in the red-shift of exciplex emissions. nih.gov

While direct computational studies on ICT and exciplex formation specifically in this compound are not prevalent in the provided search results, the principles derived from studies of similar donor-acceptor systems are applicable. The styryl and naphthyl moieties provide the framework for creating donor-acceptor structures where these phenomena can be investigated.

Prediction of Optical Properties and Electronic Levels of Styrylnaphthalene Derivatives

Computational chemistry provides powerful tools for predicting the optical and electronic properties of this compound and its derivatives, guiding the design of new materials with specific functionalities. researchgate.net Methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) are widely used to calculate key parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, electronic absorption spectra, and fluorescence characteristics. academicdirect.orgnih.gov

The electronic energy levels, particularly the HOMO-LUMO gap, are fundamental in determining the electronic absorption and emission properties of a molecule. nih.gov For instance, DFT calculations at the B3LYP/6-311+G(2d,p) level have been used to explore the structures and energy gaps of various aromatic derivatives. researchgate.net Introducing electron-donating or electron-accepting groups to the styrylnaphthalene scaffold can effectively tune these energy levels. nih.gov

TD-DFT calculations are particularly effective for predicting UV-visible absorption spectra. rsc.org By calculating the transition energies and oscillator strengths from the ground state to various excited states, one can simulate the absorption spectrum. For example, studies on various organic chromophores have shown that TD-DFT can accurately predict the maximum absorption wavelength (λmax). nih.gov

Furthermore, these computational approaches can predict emission properties. While the prediction of fluorescence spectra is more complex due to vibrational relaxation in the excited state, calculations can provide insights into the nature of the emitting state (e.g., locally excited vs. charge-transfer state) and its likely emission energy. researchgate.netresearchgate.net The solvent environment can also be incorporated into these models, for example, using the polarizable continuum model (PCM), to predict solvatochromic shifts in absorption and emission spectra. nycu.edu.tw

These predictive capabilities are crucial for screening potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over electronic levels and emission color is essential. researchgate.net

| Property | Computational Method | Predicted Parameters |

| Electronic Levels | DFT (e.g., B3LYP, M06-2X) | HOMO energy, LUMO energy, HOMO-LUMO gap. academicdirect.orgnih.gov |

| Absorption Spectra | TD-DFT | Vertical excitation energies, oscillator strengths, λmax. nih.govrsc.org |

| Emission Properties | TD-DFT | Nature of emitting state, emission energy. researchgate.netresearchgate.net |

| Nonlinear Optical Properties | DFT | First and second hyperpolarizability (β, γ). nih.gov |

Photochemical and Photophysical Phenomena of 1 Styrylnaphthalene

Photoisomerization Dynamics

The absorption of light by 1-styrylnaphthalene can lead to the conversion between its trans and cis isomers. This process is a key area of study for understanding the fundamental principles of photochemical reactions.

Trans-Cis Photoisomerization Mechanisms of Styrylnaphthalenes

The photoisomerization of styrylnaphthalenes, including this compound, from the trans to the cis form is a complex process that can proceed through different mechanistic pathways. psu.edursc.org At elevated temperatures, the primary mechanism involves twisting around the central double bond within the lowest excited singlet state (S1). psu.edursc.org This singlet mechanism competes with other deactivation pathways such as fluorescence and intersystem crossing. psu.edursc.org

However, at lower temperatures, the dominant pathway for photoisomerization shifts to a triplet mechanism. psu.edursc.org This involves intersystem crossing from the excited singlet state to the triplet state (T1), followed by rotation around the ethylenic bond in the triplet manifold to a perpendicular configuration, which then partitions to the ground state trans and cis isomers. psu.edu For this compound specifically, the triplet mechanism is a minor contributor at room temperature but becomes the sole pathway at lower temperatures. psu.edursc.org The presence of a heavy atom, as in 4'-bromo-1-styrylnaphthalene, can enhance the contribution of the triplet state mechanism even at room temperature. psu.edu

Wavelength Dependence and Quantum Yields of Styrylnaphthalene Isomerization

The efficiency of the trans-cis photoisomerization is quantified by the quantum yield (Φt→c), which represents the fraction of absorbed photons that lead to the formation of the cis isomer. For this compound and its derivatives, the quantum yield of trans-cis photoisomerization shows some variation depending on the substituent and the polarity of the solvent, with values typically ranging from 0.16 to 0.34 at room temperature. psu.edu

Interestingly, the photoisomerization of some styrylnaphthalene derivatives exhibits a dependence on the excitation wavelength. researchgate.net This "negative" wavelength effect, where the quantum yield decreases with increasing excitation energy, has been attributed to the selective excitation of different ground-state conformers that are not interconvertible in the excited state. caltech.edu

The photostationary state (PSS), which is the equilibrium mixture of trans and cis isomers under continuous irradiation, generally favors the cis isomer for this compound, often reaching 75-85% cis content. psu.edu The position of the PSS can be influenced by temperature, with lower temperatures shifting the equilibrium towards the trans side. psu.edu

Table 1: Quantum Yield of trans-cis Photoisomerization for this compound in Various Solvents at Room Temperature

| Solvent | Quantum Yield (Φt→c) |

| Methylcyclohexane (MCH) | 0.16 |

| Ethanol | 0.25 |

| Acetonitrile (B52724) | 0.23 |

This table presents a selection of reported quantum yields to illustrate the solvent effect. The data is compiled from various studies. psu.edu

Solvent and Temperature Effects on Styrylnaphthalene Photoisomerization Kinetics

Both solvent and temperature play crucial roles in the photoisomerization kinetics of styrylnaphthalenes. rsc.org The rate of isomerization is influenced by the polarity of the solvent, which can affect the energy levels of the excited states involved. capes.gov.br For instance, in some diarylethylenes, polar solvents can lower the activation energy for isomerization in the singlet state by stabilizing a zwitterionic twisted configuration. ias.ac.in

Temperature has a significant impact on the photoisomerization mechanism and efficiency. As temperature increases, the activated twisting in the singlet state becomes a more dominant pathway for this compound. psu.edu This is reflected in the temperature dependence of the trans→cis photoisomerization quantum yield (Φt→c), which increases with rising temperature. psu.edu For example, in methylcyclohexane, Φt→c for this compound nearly triples when the temperature is increased from 297 K to 363 K. psu.edu Conversely, at lower temperatures, the triplet mechanism becomes the predominant route for isomerization. rsc.org The activation energy for the trans→cis photoisomerization can be determined from the temperature effect on the fluorescence and kinetic parameters. rsc.org

Role of Multiple Conformers in Excited State Relaxation of Styrylnaphthalenes

The existence of multiple rotational conformers (rotamers) in the ground state is a key factor influencing the excited state relaxation of styrylnaphthalenes. rsc.org These conformers arise from rotation around the quasi-single bond connecting the aryl and ethylenic groups. researchgate.net While for 2-styrylnaphthalene, multiple conformers have been extensively characterized, for this compound, the equilibrium is heavily shifted towards the most stable conformer, making only one rotamer readily detectable. psu.edu

However, the concept of multiple conformers is invoked to explain certain photophysical behaviors, such as the wavelength dependence of photoisomerization quantum yields. caltech.edu The idea is that different conformers may have distinct excited-state properties and deactivation pathways. researchgate.net For instance, one conformer might have a lower barrier for singlet state isomerization, leading to a shorter singlet lifetime and a higher isomerization quantum yield, while another might have a longer lifetime and a lower quantum yield. researchgate.net These non-interconvertible excited-state conformers provide a rationale for the observed complex photophysics. caltech.edu

Diabatic Photoisomerization Processes in Styrylnaphthalene Derivatives

The photoisomerization of styrylnaphthalenes is generally considered to be a diabatic (or nonadiabatic) process. scispace.comrsc.org This means that the molecule, after excitation to the first excited singlet state (S1), twists around the central double bond towards a perpendicular geometry. scispace.com At or near this perpendicular configuration, there is an efficient internal conversion to the ground state (S0). psu.edu The molecule then relaxes from this perpendicular ground state to form either the trans or cis isomer. psu.edu

This diabatic pathway, involving an activated twisting from the trans excited state to a perpendicular intermediate, is a key feature of the singlet-state isomerization mechanism. scispace.com The presence of a shallow minimum on the potential energy surface at the perpendicular configuration is thought to favor this diabatic mechanism. ias.ac.in In some cases, particularly for cis-to-trans isomerization of certain derivatives in polar solvents, an adiabatic mechanism (where the reaction occurs entirely on the excited state surface to produce an excited product) can become more prevalent. ias.ac.in

Photocyclization Reactions

In addition to photoisomerization, this compound can undergo photocyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons. Upon irradiation in the presence of an oxidizing agent like iodine and oxygen, 1-(β-styryl)naphthalene cyclizes to form 1-phenylacenaphthylene. ias.ac.in This reaction is believed to proceed from the singlet excited state, as it is not sensitized by triplet sensitizers or quenched by oxygen. ias.ac.in

If the photocyclization is carried out in a degassed cyclohexane (B81311) solution with the addition of amines, the reaction is accelerated, and the primary product becomes 1-phenylacenaphthene. ias.ac.in The amine is thought to mediate a proton shift in the primary cyclized intermediate. ias.ac.in The efficiency of these photocyclization reactions can be influenced by factors such as the concentration of the starting material, with higher dilutions sometimes leading to faster reactions. nih.gov

Oxidative Photocyclization Pathways of this compound to Polycyclic Aromatic Hydrocarbons

The irradiation of this compound can lead to the formation of chrysene (B1668918), a polycyclic aromatic hydrocarbon. nih.govorgsyn.org This transformation is an example of an oxidative photocyclization, a powerful method for synthesizing angularly fused PAHs. ias.ac.in The reaction typically proceeds from the cis-isomer of the styrylnaphthalene. Upon photoexcitation, the cis-isomer undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene-type intermediate. researchgate.netscilit.comnih.gov In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is dehydrogenated to yield the stable aromatic product. mdpi.com For instance, the photocyclization of α-styrylnaphthalene gives chrysene. orgsyn.org

The process is not always straightforward and can be influenced by the specific substituents present on the styrylnaphthalene skeleton. For example, the photocyclodehydrogenation of various substituted 1-styrylnaphthalenes, such as 2-methyl-1-styrylnaphthalene and 1-(2,4,6-trimethylstyryl)naphthalene, also yields the corresponding chrysene derivatives. rsc.org Similarly, 1-bromo-2-styrylnaphthalene cyclizes to form benzo[c]phenanthrene. rsc.org These reactions highlight the utility of oxidative photocyclization as a synthetic route to a variety of PAHs. ias.ac.in

Direct Photocyclization Processes of Styrylnaphthalenes

While oxidative conditions are often employed, photocyclization can also occur directly. The primary deactivation pathways for the excited trans-isomers of styrylnaphthalenes in dilute solutions are fluorescence and trans-to-cis isomerization. researchgate.net The excited cis-isomers, in turn, can either isomerize back to the trans-form, fluoresce, or undergo cyclization to a dihydrophenanthrene (DHP) derivative. researchgate.net

The quantum yield of these processes is sensitive to the environment. For example, direct one-stage photocyclization of a related compound, trans-4-styrylquinoline, to a dihydrobenzo[i]phenanthridine was observed in n-hexane with a quantum yield of 0.013. researchgate.net In contrast, in ethanol, the reaction proceeded in two stages, with the intermediate formation of the cis-isomer. researchgate.net This suggests that the reaction pathway can be either adiabatic (proceeding on a single excited-state potential energy surface) or diabatic (involving a switch between surfaces), depending on the solvent. researchgate.net

The quantum yields for the photocyclization of this compound (1-StN) and 2-styrylnaphthalene (2-StN) in n-hexane have been reported as 0.17 and 0.03, respectively. iupac.org These values are part of a broader investigation into the photoreactions of stilbene (B7821643) analogues, which also includes isomerization. iupac.org

Influence of Substituents and Dilution on Photocyclization Efficiency

The efficiency of photocyclization is significantly affected by the presence of substituents on the styrylnaphthalene core and by the concentration of the solution.

Substituents can influence the reaction rate and selectivity. For example, the photocyclization of 1,2-diarylfluoroethenes to form fluorinated PAHs was found to be much slower than that of their non-fluorinated counterparts. nih.govacs.orgnih.gov In the case of 4-styrylquinoline derivatives, electron-donating substituents were found to decrease the quantum yield of photocyclization. researchgate.net This effect was attributed to the influence of the substituents on both the photocyclization reaction itself and the thermal stability of the primary dihydro-intermediate. researchgate.net Conversely, stilbenes with nitro, acetyl, or dimethylamino groups did not undergo photocyclization. orgsyn.org

Dilution also plays a crucial role. Higher dilution of fluoroalkenes has been shown to lead to a more rapid cyclization. nih.govacs.orgnih.govidexlab.comresearchgate.netresearchgate.net This is likely due to the suppression of competing bimolecular processes, such as dimerization, which can occur at higher concentrations. iupac.org For instance, the dimerization of 3-styrylpyrene to a tetra-arylcyclobutane was detected over a wide concentration range. iupac.org

The following table summarizes the effect of substituents on the photocyclization of various styrylnaphthalene and related compounds.

| Compound | Substituent(s) | Photocyclization Product | Observations |

| This compound | None | Chrysene | - |

| 2-Methyl-1-styrylnaphthalene | 2-Methyl on naphthalene (B1677914) | Substituted chrysene | Expected product formed. rsc.org |

| 1-(2,4,6-Trimethylstyryl)naphthalene | 2,4,6-Trimethyl on styryl | Substituted chrysene | Expected product formed. rsc.org |

| 1-Bromo-2-styrylnaphthalene | 1-Bromo on naphthalene | Benzo[c]phenanthrene | No migration of substituent. rsc.org |

| 4-Styrylquinoline Derivatives | Electron-donating groups | Benzo[i]phenanthridines | Reduced quantum yield of photocyclization. researchgate.net |

| 1,2-Diarylfluoroethenes | Fluorine | Fluorinated PAHs | Slower reaction compared to unfluorinated analogues. nih.govacs.orgnih.gov |

Thermal Instability of Closed-Ring Photoproducts Derived from Styrylnaphthalenes

The initial products of photocyclization, the 4a,4b-dihydrophenanthrene (B14708593) (DHP) derivatives, are often thermally unstable. researchgate.net These intermediates can undergo a thermal ring-opening reaction, reverting to the cis-isomer of the starting styrylnaphthalene. researchgate.net This instability is a key factor that can prevent the observation of the cyclized product in steady-state photolysis experiments, especially if the DHP has a high heat of cyclization. researchgate.net

The stability of these intermediates is influenced by the structure of the parent molecule. researchgate.net For some diarylethylenes, the DHP intermediates are so unstable that they rapidly decompose back to the starting material, preventing their accumulation. researchgate.net However, in some cases, these fleeting intermediates can be stabilized. For example, functionalizing stilbenes with specific amino-borane groups has been shown to greatly enhance the stability of the corresponding DHPs, even allowing for their isolation and characterization. rsc.org

The thermal decay kinetics of these dihydrophenanthrene-type intermediates have been studied, and it has been noted that in some cases, side products can form through the shift of hydrogen atoms to other positions on the rings. scilit.comacs.orgresearcher.life

Excited State Energy Transfer Processes

Beyond unimolecular photoreactions, the excited states of styrylnaphthalenes can engage in energy transfer processes with other molecules. These processes include Förster resonance energy transfer (FRET) and the formation of exciplexes.

Förster Resonance Energy Transfer (FRET) in Styrylnaphthalene Dyads

Förster resonance energy transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules, a donor and an acceptor. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler." wikipedia.orgedinst.com FRET occurs when the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. edinst.com

Exciplex Formation and Charge Transfer Interactions of Styrylnaphthalenes with Amines

An exciplex is an excited-state complex formed between two different molecules, one in an excited state and the other in its ground state. ossila.com The formation of exciplexes often involves charge-transfer (CT) interactions. acs.orguni-regensburg.de

The excited states of styrylnaphthalenes can interact with amines to form exciplexes. acs.org These interactions are characterized by the quenching of the styrylnaphthalene fluorescence and the appearance of a new, red-shifted emission band corresponding to the exciplex. researchgate.net The formation of these exciplexes can be enhanced in non-polar solvents. researchgate.netresearchgate.net

Charge-transfer interactions with amines can also influence the photoreactivity of styrylnaphthalenes. acs.orgacs.org In the presence of amines, the photocyclization of this compound can be accelerated, leading to the formation of 1-phenylacenaphthene. ias.ac.in The quenching of singlet excited diarylethenes by amines can also lead to an increase in the triplet population and the photoisomerization quantum yield. acs.org In acetonitrile, the interaction of excited styrylnaphthalenes with amines can lead to the formation of radical ions. acs.orgpsu.educapes.gov.br

Sensitized Photochemistry and Triplet Energy Transfer Mechanisms involving Styrylnaphthalenes

The photochemical behavior of styrylnaphthalenes, particularly their trans-cis isomerization, can be influenced by the presence of sensitizers. caltech.edu Sensitizers are molecules that absorb light and then transfer the absorbed energy to another molecule, in this case, the styrylnaphthalene, inducing a chemical reaction. msu.edu This process, known as sensitized photochemistry, often involves the transfer of triplet energy.

Triplet energy transfer is a key mechanism in the photochemistry of many organic molecules. nih.govresearchgate.net In the context of styrylnaphthalenes, sensitizers can efficiently transfer triplet energy to the styrylnaphthalene molecule. caltech.edu However, the efficiency and outcome of this energy transfer can be complex. For instance, with β-styrylnaphthalene, while most sensitizers transfer triplet energy effectively, benzophenone, despite its high triplet energy, shows a preference for transferring this energy to the cis isomer. caltech.edu

The mechanism of triplet energy transfer is often described by the Dexter energy transfer model, which involves the overlap of wavefunctions between the donor (sensitizer) and acceptor (styrylnaphthalene) molecules, allowing for the exchange of electrons. libretexts.org This process is highly dependent on the distance between the two molecules, typically occurring at distances less than 10 angstroms. libretexts.org

Studies on this compound (1-StN) and its derivatives have shown that at lower temperatures, the trans to cis photoisomerization proceeds primarily through a triplet mechanism. psu.edu This involves intersystem crossing from the excited singlet state to the triplet state, followed by rotation around the central double bond in the triplet state. psu.edu The involvement of a triplet state in the direct photoisomerization of styrylnaphthalenes has been a subject of investigation. capes.gov.br For 2-styrylthiophene, a related compound, it has been suggested that both direct and sensitized isomerization proceed through a common triplet state intermediate. capes.gov.br

The triplet state of this compound has been characterized through laser flash photolysis studies. psu.edu In m-dibromobenzene at room temperature, the triplet-triplet absorption spectra of 1-StN and its derivatives show two maxima in the 460-500 nm range. psu.edu The lifetime of the triplet state is in the range of 0.13-0.6 µs in deoxygenated n-hexane and acetonitrile. psu.edu

| Parameter | Value | Conditions | Reference |

| Triplet-Triplet Absorption Maxima | 460-500 nm | In m-dibromobenzene at room temperature | psu.edu |

| Triplet Lifetime (τT) | 0.13-0.6 µs | In deoxygenated n-hexane and acetonitrile | psu.edu |

Luminescence and Fluorescence Characteristics

The luminescence and fluorescence properties of this compound and its derivatives are crucial for understanding their excited-state behavior and potential applications in areas like organic light-emitting diodes (OLEDs).

Photoluminescence studies of styrylnaphthalene derivatives reveal important information about their electronic transitions and the influence of molecular structure and environment on their emissive properties. For instance, novel naphthalimide derivatives, which share the naphthalene chromophore, have been synthesized and shown to emit blue fluorescence with high quantum efficiency. researchgate.net The position of substituents on the naphthalene ring system can significantly impact the photoluminescence characteristics. researchgate.net

Studies on amphiphilic derivatives of trans-α- and β-styrylnaphthalene have shown that their assembly into aggregates leads to distinct changes in their photophysical behavior. researchgate.net These changes are indicative of interactions between the chromophores within the aggregates. researchgate.netacs.org

The fluorescence quantum yield (ΦF) and lifetime (τF) are key parameters that quantify the efficiency and dynamics of the fluorescence process. For trans-1-styrylnaphthalene, the fluorescence quantum yield and lifetime have been reported to be independent of temperature over a wide range, from 280 K down to approximately 90 K. psu.edu This observation was initially interpreted as evidence for a dominant triplet mechanism for isomerization at lower temperatures. psu.edu

However, at room temperature, the twisting in the lowest excited singlet state becomes a more significant deactivation pathway, competing with fluorescence and intersystem crossing. psu.edursc.org The fluorescence quantum yield of trans-1-styrylnaphthalene is generally lower than unity, even at 77 K. psu.edu The solvent polarity also affects the fluorescence lifetime, with shorter lifetimes observed in more polar solvents. psu.edu The quantum yield of trans-cis photoisomerization (Φt→c) for 1-StN varies with the solvent, ranging from 0.16 to 0.34 at room temperature. psu.edu

| Compound | Parameter | Value | Solvent | Reference |

| trans-1-Styrylnaphthalene | Φt→c | 0.16 - 0.34 | Various | psu.edu |

When styrylnaphthalene derivatives are incorporated into organized assemblies, such as interfacial films or aggregates in solution, their spectroscopic properties can change significantly. researchgate.netacs.org These changes provide insights into the structure and nature of the aggregates.

For amphiphiles containing the trans-β-styrylnaphthalene chromophore, evidence suggests the formation of aggregates with an extended glide or herringbone arrangement, similar to what is observed for stilbene derivatives. researchgate.netacs.org In contrast, the behavior of α-styrylnaphthalene amphiphiles is more complex. researchgate.netacs.org Aqueous dispersions of phospholipids (B1166683) with the α-styrylnaphthalene moiety suggest the presence of weaker aggregates, possibly dimers with a face-to-face structure. acs.org

The formation of these aggregates is driven by noncovalent interactions between the aromatic groups. acs.org Depending on the specific structure of the styrylnaphthalene derivative, different types of aggregates can be formed, such as "pinwheel" unit aggregates characterized by edge-to-face interactions, or translation layers with face-to-face interactions. researchgate.netacs.org These different aggregate structures have distinct spectroscopic signatures, allowing them to be distinguished. researchgate.netacs.org For example, the formation of aggregates in Langmuir-Blodgett films of styrylquinoxaline derivatives, which are structurally related to styrylnaphthalenes, leads to noticeable changes in their photochemical and supramolecular behavior. acs.org

Polymerization and Materials Science Applications of 1 Styrylnaphthalene

Polymerization Mechanisms and Kinetics

1-Styrylnaphthalene derivatives are versatile monomers and precursors that can participate in several types of polymerization reactions, including free radical and cationic processes. Their reactivity is influenced by their inherent structure and the nature of any substituents.

Free radical polymerization is a chain-growth process involving the successive addition of free radical building blocks. byjus.com The mechanism unfolds in three key stages: initiation, propagation, and termination. fujifilm.com Initiation begins with the creation of free radicals from an initiator molecule, which then react with a monomer to form an active monomeric radical species. byjus.comfujifilm.com During propagation, these radicals add to subsequent monomer units, rapidly forming a polymer chain. fujifilm.comlibretexts.org Termination occurs when two growing radical chains combine or disproportionate, ending the polymerization process. fujifilm.com

Photoinitiating systems containing this compound derivatives have been developed to generate the initial radicals needed for this process. For instance, a two-component system comprising a diaryliodonium salt (IOD) and a naphthalene (B1677914)–stilbene (B7821643) derivative (a type of styrylnaphthalene) can initiate free-radical photopolymerization. rsc.org In this system, the naphthalene–stilbene derivative absorbs light and acts as an electron donor, transferring an electron to the iodonium (B1229267) salt. This causes the salt to be reduced and decompose into radicals. Further reduction can generate secondary radicals, both of which are capable of initiating a free-radical polymerization reaction. rsc.org

Cationic photopolymerization is a method known for producing materials with low shrinkage, good adhesion, and excellent chemical resistance. researchgate.net The process continues even after the light source is removed and is not inhibited by oxygen. rsc.orgresearchgate.net It is initiated by a photogenerated acid. researchgate.net

Derivatives of this compound have proven effective as photosensitizers in initiating such processes. Specifically, 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives can sensitize diaryliodonium salts under visible light (e.g., 405 nm). rsc.org In these systems, the styrylnaphthalene derivative absorbs light and transfers an electron to the iodonium salt. rsc.org The resulting unstable iodonium salt anion decomposes, forming strong protonic acids which then initiate the cationic polymerization of monomers like epoxides. rsc.org

Research has demonstrated the successful cationic polymerization of an epoxy monomer, (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (CADE), using a two-component system of an iodonium salt and various 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives. These systems achieved final monomer conversions between 30% and 60%. rsc.org

The reactivity of styrenic monomers and the kinetics of their polymerization are significantly affected by the electronic properties of substituents on the aromatic rings. cmu.edustanford.edu In radical polymerization, electron-withdrawing substituents on a styrene (B11656) monomer can lead to faster and more controlled polymerization. cmu.edu Conversely, studies on styrylquinoline derivatives, which are structurally similar, showed that electron-donating substituents increased the polymerization speed, while electron-accepting groups could slow it down, possibly by acting as radical traps. researchgate.net

In the cationic photopolymerization of an epoxy monomer initiated by styrylnaphthalene derivatives and an iodonium salt, the nature of the substituent on the styryl portion of the naphthalene sensitizer (B1316253) plays a key role. rsc.org A study comparing different substituents found that the highest monomer conversion was achieved with a fluorine substituent. rsc.org This suggests that electron-withdrawing groups can enhance the efficiency of the photoinitiation process.

Table 1: Influence of Substituent on Cationic Polymerization Conversion

| Photosensitizer Compound Name | Substituent on Phenyl Ring | Final Monomer Conversion (%) rsc.org |

|---|---|---|

| 1-amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile (NS-F) | -F (Fluoro) | ~60 |

| 1-amino-4-methyl-6-[(E)-2-phenylvinyl]naphthalene-2-carbonitrile (NS-H) | -H (Hydrogen) | ~45 |

| 1-amino-6-[(E)-2-(4-methoxyphenyl)vinyl]-4-methylnaphthalene-2-carbonitrile (NS-OCH3) | -OCH₃ (Methoxy) | ~35 |

This interactive table summarizes the final conversion rates of the CADE monomer using different substituted naphthalene-stilbene photosensitizers.

Ring-opening polymerization (ROP) is a key strategy for creating chemically recyclable polymers. researchgate.netnih.gov Unlike traditional vinyl polymers, polymers made via ROP often have a lower ceiling temperature (Tc), which is the temperature at which polymerization and depolymerization are in equilibrium. This makes it thermodynamically more feasible to reverse the polymerization and recover the original monomer, creating a circular materials system. nih.govchemistryviews.org ROP can proceed through various mechanisms, including cationic polymerization. nih.gov

Styrylnaphthalene derivatives have been utilized in ROP studies. For example, photoinitiating systems based on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives and a diaryliodonium salt have been used to initiate the cationic ring-opening polymerization of the epoxy monomer CADE. rsc.org This demonstrates a direct application of styrylnaphthalene-based systems in a polymerization method suitable for producing potentially recyclable materials.

Photoinitiating Systems based on this compound Derivatives

The development of efficient photoinitiating systems is crucial for light-initiated polymerization, which offers benefits like high curing rates and low energy consumption. researchgate.net this compound derivatives, particularly those with a naphthalene-stilbene structure, are excellent candidates for use as photosensitizers.

Iodonium salts are common photoinitiators but often require photosensitizers to extend their light absorption into the visible range. researchgate.netacs.org Naphthalene–stilbene compounds, a class of styrylnaphthalene derivatives, have been developed as highly effective visible-light photosensitizers for diaryliodonium salts. rsc.orgrsc.org These systems can initiate both free-radical and cationic polymerization reactions. rsc.org

A study focused on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives demonstrated their suitability for this purpose. rsc.org These derivatives exhibit strong absorption characteristics in the visible light spectrum, with absorption maxima (λmax) around 450 nm, making them compatible with common LED light sources (e.g., 405 nm). rsc.org

Table 2: Spectroscopic Properties of Naphthalene-Stilbene Photosensitizers

| Compound | λmax (nm) in ACN rsc.org | Molar Extinction Coefficient at 405 nm (dm³ mol⁻¹ cm⁻¹) rsc.org |

|---|---|---|

| NS-F | ~450 | 4234 |

| NS-H | ~450 | 3158 |

| NS-OCH3 | ~450 | 2917 |

This interactive table shows the maximum absorption wavelength and molar extinction coefficient for different styrylnaphthalene derivatives, highlighting their effectiveness as visible light photosensitizers.

In these two-component systems, the naphthalene–stilbene derivative functions as the electron donor. Upon photoexcitation, it transfers an electron to the iodonium salt (the electron acceptor), which then decomposes to generate the reactive species—radicals or acids—that initiate polymerization. rsc.org This photosensitization mechanism allows for the efficient use of low-energy visible light in advanced polymerization applications, including 3D printing. rsc.orgmendeley.com

Spectroscopic, Electrochemical, and Thermodynamic Analysis of Styrylnaphthalene-Based Photoinitiating Systems

The efficacy of photoinitiating systems is deeply rooted in their spectroscopic, electrochemical, and thermodynamic characteristics. For styrylnaphthalene derivatives, particularly 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, these properties have been systematically investigated to optimize their function as photosensitizers in two-component photoinitiating systems, often in conjunction with an iodonium salt (IOD). rsc.orgrsc.org

Spectroscopic analysis is fundamental to understanding the light absorption properties of these molecules. The UV-visible absorption spectra of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives in acetonitrile (B52724) reveal their capacity to absorb light, a prerequisite for photoinitiation. researchgate.net This analysis helps determine the optimal wavelength for initiating polymerization. rsc.org

Electrochemical analysis, typically through cyclic voltammetry, provides insights into the oxidation and reduction potentials of the styrylnaphthalene derivatives. rsc.org This is crucial for understanding the electron transfer processes that occur between the photosensitizer (the styrylnaphthalene derivative) and the co-initiator (e.g., iodonium salt) upon light absorption. The feasibility of the electron transfer process is a key determinant of the photoinitiating system's efficiency.

Thermodynamic analysis further elucidates the favorability of the photoinitiation process. rsc.org By examining the free energy change (ΔG) of the electron transfer reaction, researchers can predict the spontaneity and efficiency of the generation of reactive species (radicals or cations) that initiate polymerization. rsc.orgnih.gov A negative ΔG value indicates a thermodynamically favorable process.

A detailed study of these parameters allows for the selection of the most effective styrylnaphthalene-based photosensitizers for various polymerization applications. rsc.orgrsc.org

Versatility in Initiating Free-Radical, Cationic, and Hybrid Photopolymerizations

One of the significant advantages of styrylnaphthalene-based photoinitiating systems is their versatility in initiating different types of photopolymerization, including free-radical, cationic, and hybrid processes. rsc.orgrsc.org This adaptability stems from the ability of the excited state of the styrylnaphthalene photosensitizer to interact with a co-initiator, such as an iodonium salt, to generate either free radicals or cations. rsc.org

In free-radical photopolymerization , the absorption of light by the styrylnaphthalene derivative leads to an excited state. This excited molecule then interacts with the co-initiator, resulting in the formation of free radicals that initiate the polymerization of acrylic monomers. rsc.orgresearchgate.net This process is widely used due to the availability of a broad range of monomers and relatively high reaction rates. radtech.org

In cationic photopolymerization , the photoinitiating system generates a strong acid upon irradiation. researchgate.net This acid then initiates the ring-opening polymerization of monomers like epoxides. rsc.orgresearchgate.net Cationic polymerization is advantageous due to its lack of oxygen inhibition and low polymerization shrinkage. radtech.orgresearchgate.net Styrylnaphthalene-based systems have demonstrated the ability to effectively initiate the cationic photopolymerization of epoxy monomers. rsc.org

Hybrid photopolymerization combines both free-radical and cationic polymerization mechanisms, allowing for the creation of interpenetrating polymer networks (IPNs). nih.gov These materials can exhibit a unique combination of properties derived from both types of polymers. nih.gov Styrylnaphthalene-based photoinitiating systems are well-suited for hybrid polymerization, as they can simultaneously generate the species required to initiate both polymerization pathways. rsc.orgresearchgate.netradtech.org This versatility has been explored for creating materials with tailored properties. rsc.orgnih.gov

Advanced Polymeric Materials and Nanocomposites

Synthesis of Photoreactive Polymers with Styrylnaphthalene Moieties

The incorporation of styrylnaphthalene moieties into polymer chains is a key strategy for creating photoreactive materials. ucj.org.ua A common method for synthesizing these polymers is through the free-radical polymerization of methacrylic monomers that contain a styrylquinoline fragment, a heterocyclic analog of styrylnaphthalene. ucj.org.uaresearchgate.net This process typically involves reacting alcohols with methacryloyl chloride to create the monomers, which are then polymerized. ucj.org.uaresearchgate.net The polymerization is often carried out in a solvent like dimethylformamide (DMF) with an initiator such as azobisisobutyronitrile (AIBN). researchgate.net The resulting polymers have the styrylnaphthalene-like moieties as side chains. researchgate.net

The synthesis can be designed to produce polymers with specific properties by controlling the structure and content of the styrylnaphthalene-containing monomers. rsc.orgmdpi.comsymeres.com For instance, the introduction of different substituents on the styrylquinoline fragment can influence the polymerization rate and the properties of the final polymer. ucj.org.ua The synthesis of well-defined, linear, wholly aromatic polymers with controlled placement of similar aromatic moieties has also been achieved through one-pot, room temperature, metal-free step-polymerizations. rsc.org

These synthetic strategies allow for the creation of a diverse range of photoreactive polymers with tailored characteristics for various applications. mdpi.comrsc.org

Application in 3D-VAT Printing Technologies

Styrylnaphthalene-based photoinitiating systems have shown significant promise in 3D-VAT (Vat Photopolymerization) printing technologies. rsc.orgrsc.org This advanced manufacturing technique builds three-dimensional objects layer-by-layer from a liquid photopolymer resin, which is selectively cured by light. nih.govmdpi.com The efficiency and resolution of 3D-VAT printing are highly dependent on the performance of the photoinitiating system. mdpi.com

The versatility of styrylnaphthalene derivatives in initiating both free-radical and cationic polymerization makes them particularly suitable for 3D printing applications, where different types of resins, such as acrylate (B77674) and epoxy-based resins, are used. rsc.orgnih.gov They can be used to cure resins for various 3D printing methods, including Digital Light Processing (DLP). researchgate.netresearchgate.net

Recent research has demonstrated the potential of these systems in printing complex structures and functional nanocomposites. rsc.orgresearchgate.net For example, they have been successfully used to cure resins containing nanofillers like silver oxide (Ag₂O) and hydroxyapatite (B223615) (HA), leading to the fabrication of high-resolution 3D printed objects with enhanced functionalities. rsc.orgrsc.org The ability to use visible light for curing is another advantage, as it can reduce light scattering and allow for deeper curing, which is beneficial for creating thicker or more complex parts. researchgate.net The development of one-component styrylnaphthalene-based photoinitiators further simplifies the resin formulation for 3D printing. researchgate.net

Fabrication of Functional Nanocomposites with Styrylnaphthalene-Based Initiators

Styrylnaphthalene-based initiators are instrumental in the fabrication of functional polymer nanocomposites. rsc.orgrsc.org These materials, which consist of a polymer matrix reinforced with nanoscale fillers, offer enhanced properties compared to the neat polymer. mdpi.comappleacademicpress.com The styrylnaphthalene photoinitiating systems enable the in-situ polymerization of a monomer matrix in the presence of nanofillers, ensuring a good dispersion and integration of the nanoparticles within the polymer. rsc.org